REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:13][N:14]([CH3:15])[CH:16]=[O:17].[CH3:24][O:25][S:26]([O:27][CH3:28])(=[O:29])=[O:30].[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][c:8]([O:11][CH3:12])[c:9]1[OH:10].[K+:22].[K+:23].[OH2:31]>>[Cl:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][c:8]([O:11][CH3:12])[c:9]1[O:10][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)c(Cl)c1O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(C=O)c(Cl)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |